molecular formula C12H9ClO4 B3279963 Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate CAS No. 70384-84-8

Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate

Cat. No. B3279963
CAS RN: 70384-84-8
M. Wt: 252.65 g/mol
InChI Key: CPKIKMJPFFEAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H9ClO4 . It is also known as 2H-1-Benzopyran-3-carboxylate . It has a molecular weight of 252.65 .


Synthesis Analysis

The compound has been synthesized by Knoevenagel condensation reaction . This reaction is a type of condensation reaction that involves the addition of a carbonyl compound to a compound containing an activated methylene group .


Molecular Structure Analysis

The molecular structure of Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate is characterized by a chromene core, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring . The compound also contains an ethyl ester functional group .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction . It has also been used in the synthesis of other heterocyclic compounds .

Scientific Research Applications

Synthesis Methods

  • Condensation Process : Ethyl 2-oxo-2H-chromene-3-carboxylates like Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate are synthesized through the condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate. This process follows the Knoevenagel pathway, resulting in coumarin derivatives (Sairam, Saidachary, & Raju, 2015).

Biological Activities

  • Antimicrobial Activity : Chlorinated coumarins, including variants of ethyl 2-oxo-2H-chromene-3-carboxylate, have shown effectiveness against Mycobacterium tuberculosis (Hwang et al., 2013).
  • Antibacterial Applications : Research indicates that ethyl 2-oxo-2H-chromene-3-carboxylate complexes exhibit antibacterial properties against human pathogenic bacteria isolated from wound infections, with certain complexes being particularly effective (Hassan, 2014).

Chemical Properties

  • Anticorrosive Properties : Ethyl 2-oxo-2H-chromene-3-carboxylates have been shown to effectively inhibit hydrochloric acid corrosion of mild steel, highlighting their potential in corrosion protection applications (Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014).
  • Fluorescent Properties : Certain derivatives of ethyl 2-oxo-2H-chromene-3-carboxylate exhibit fluorescent properties, which could be useful in the development of fluorescent materials (Bai Jing-hua, 2011).

Structural Analysis

  • Crystal Structure Analysis : Studies have been conducted on the crystal structures of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, providing insights into their molecular conformations and interactions (Gomes et al., 2019).

Other Applications

  • Pharmaceutical Research : Ethyl 2-oxo-2H-chromene-3-carboxylates have been used in pharmaceutical research, particularly in the synthesis of compounds with potential anti-inflammatory and anticancer properties (Kurma et al., 2020).

Future Directions

Given the compound’s involvement in the synthesis of various heterocyclic compounds and its potential pharmacological activities, future research could focus on exploring its potential uses in medicinal chemistry and drug discovery . Additionally, more studies could be conducted to fully understand its physical and chemical properties, safety profile, and mechanism of action.

properties

IUPAC Name

ethyl 8-chloro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c1-2-16-11(14)8-6-7-4-3-5-9(13)10(7)17-12(8)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKIKMJPFFEAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CC=C2)Cl)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001226405
Record name Ethyl 8-chloro-2-oxo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70384-84-8
Record name Ethyl 8-chloro-2-oxo-2H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70384-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-chloro-2-oxo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 4
Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 6
Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.